Ethyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate
Overview
Description
Ethyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound features a pyrimidinyl group attached to an azetidine ring, making it a unique and versatile molecule in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-chloro-2-methylpyrimidin-4-ylamine and ethyl azetidine-3-carboxylate.
Reaction Conditions: The reaction involves a nucleophilic substitution where the amine group attacks the carboxylate ester, forming the azetidine ring.
Catalysts and Solvents: Common catalysts include triethylamine or pyridine, and solvents like dichloromethane or acetonitrile are often used.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may use batch processes for smaller-scale production or continuous flow reactors for larger-scale manufacturing.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide, often in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or amines, typically in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Various substituted azetidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent biochemical changes.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: Can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Ethyl 3-(6-chloro-2-methylpyrimidin-4-yl)propanoate: A structurally related compound with different functional groups.
Azetidine derivatives: Other azetidine compounds with varying substituents on the ring.
Uniqueness: Ethyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate stands out due to its specific combination of the pyrimidinyl group and azetidine ring, which imparts unique chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
ethyl 1-(6-chloro-2-methylpyrimidin-4-yl)azetidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-3-17-11(16)8-5-15(6-8)10-4-9(12)13-7(2)14-10/h4,8H,3,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHVSFCXKSBISV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)C2=CC(=NC(=N2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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